
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is a member of the quinazoline-2,4-dione family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield the quinazoline-2,4-dione core . Another method involves the reaction of 2-aminobenzoic acid with isocyanates to produce 1,3-disubstituted quinazoline-2,4-diones . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help manage conditions like diabetes by reducing glucose absorption in the bloodstream .
Comparison with Similar Compounds
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline-2,4-dione core. Similar compounds include:
Quinazoline-2,4-dione: The parent compound with a simpler structure.
1-Methyl-3-substituted quinazoline-2,4-dione: A derivative with a methyl group at the 1-position.
8-Methyl-quinazoline-2,4-dione: Known for overcoming quinolone-resistant bacteria.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications .
Properties
CAS No. |
60942-89-4 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-12-13-19(16(2)14-15)24-22(27)18-10-6-7-11-20(18)25(23(24)28)21(26)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
QZRWWWPEEDYPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



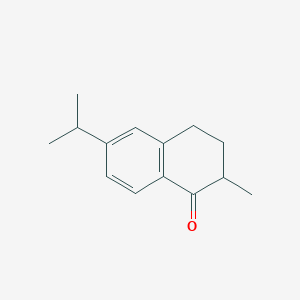
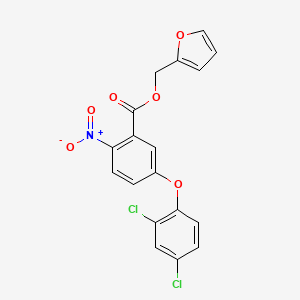

![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
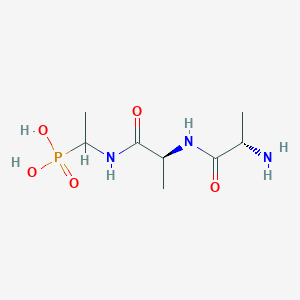
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
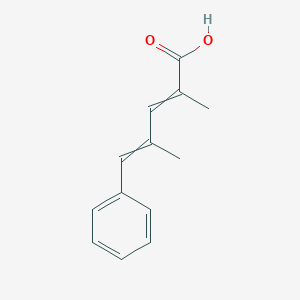
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
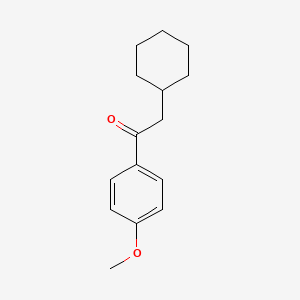
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
